![molecular formula C10H11FO2 B2862966 3-(2-Fluorophenoxy)-2-butanone CAS No. 30343-27-2](/img/structure/B2862966.png)
3-(2-Fluorophenoxy)-2-butanone
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Description
3-(2-Fluorophenoxy)-2-butanone (2-F-2-B) is a versatile chemical compound with a wide range of applications in both organic and medicinal chemistry. It is a colorless liquid with a boiling point of 161°C and a melting point of -24°C. The compound is a derivative of 2-butanone, and has been synthesized from various starting materials such as 2-fluorobenzaldehyde, 2-butanone, and sodium hydroxide. 2-F-2-B has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Characterization
3-(2-Fluorophenoxy)-2-butanone: may be used in Hot Stage Microscopy (HSM) , a technique valuable for pharmaceutical characterization. HSM can support differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA) to detect small changes in samples that might be missed by these methods alone . This compound could be studied for its physical and chemical properties, such as crystalline nature, polymorphism, and solid-state transitions, which are crucial in the development of pharmaceuticals .
Fluorescent Probing in Chemical Biology
In chemical biology, fluorescent probes are essential for studying subcellular localization and mechanisms of action of bioactive compounds3-(2-Fluorophenoxy)-2-butanone could potentially be used to develop new fluorescent probes due to its structural properties, aiding in drug discovery, cell imaging, and environmental analysis .
Synthesis of Bioactive Compounds
The compound could be involved in the synthesis of bioactive compounds, particularly in the creation of derivatives that have potential biological applications. For instance, it might be used as a precursor or intermediate in the synthesis of molecules designed for therapeutic purposes .
properties
IUPAC Name |
3-(2-fluorophenoxy)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNDMBUYSNMHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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